Cas no 1805415-60-4 (Methyl 2-(difluoromethyl)-6-iodo-3-methoxypyridine-5-carboxylate)

Methyl 2-(difluoromethyl)-6-iodo-3-methoxypyridine-5-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 2-(difluoromethyl)-6-iodo-3-methoxypyridine-5-carboxylate
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- インチ: 1S/C9H8F2INO3/c1-15-5-3-4(9(14)16-2)8(12)13-6(5)7(10)11/h3,7H,1-2H3
- InChIKey: IKAYOZYIAXZTIG-UHFFFAOYSA-N
- SMILES: IC1=C(C(=O)OC)C=C(C(C(F)F)=N1)OC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 255
- XLogP3: 2
- トポロジー分子極性表面積: 48.4
Methyl 2-(difluoromethyl)-6-iodo-3-methoxypyridine-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029025469-500mg |
Methyl 2-(difluoromethyl)-6-iodo-3-methoxypyridine-5-carboxylate |
1805415-60-4 | 95% | 500mg |
$1,651.30 | 2022-04-01 | |
Alichem | A029025469-250mg |
Methyl 2-(difluoromethyl)-6-iodo-3-methoxypyridine-5-carboxylate |
1805415-60-4 | 95% | 250mg |
$999.60 | 2022-04-01 | |
Alichem | A029025469-1g |
Methyl 2-(difluoromethyl)-6-iodo-3-methoxypyridine-5-carboxylate |
1805415-60-4 | 95% | 1g |
$3,010.80 | 2022-04-01 |
Methyl 2-(difluoromethyl)-6-iodo-3-methoxypyridine-5-carboxylate 関連文献
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
Methyl 2-(difluoromethyl)-6-iodo-3-methoxypyridine-5-carboxylateに関する追加情報
Methyl 2-(difluoromethyl)-6-iodo-3-methoxypyridine-5-carboxylate: A Comprehensive Overview
The compound Methyl 2-(difluoromethyl)-6-iodo-3-methoxypyridine-5-carboxylate (CAS No. 1805415-60-4) is a highly specialized organic compound with a complex structure that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its pyridine ring, which serves as the central framework, with several substituents attached at specific positions. The difluoromethyl group at position 2, the iodo group at position 6, and the methoxy group at position 3, along with the carboxylate ester at position 5, contribute to its unique chemical properties and reactivity.
Recent studies have highlighted the potential of this compound in drug discovery and development. Its structure allows for a wide range of functional groups to be introduced or modified, making it a versatile building block in synthetic chemistry. For instance, the difluoromethyl group is known to enhance the lipophilicity of molecules, which is a critical factor in drug design for improving bioavailability. Similarly, the presence of the iodo group provides opportunities for further substitution reactions, enabling chemists to tailor the compound's properties for specific applications.
The synthesis of Methyl 2-(difluoromethyl)-6-iodo-3-methoxypyridine-5-carboxylate involves a multi-step process that typically begins with the preparation of the pyridine ring. Advanced methodologies, such as Suzuki coupling and nucleophilic aromatic substitution, are often employed to introduce the substituents at precise positions on the ring. Recent advancements in catalytic systems have significantly improved the efficiency and selectivity of these reactions, leading to higher yields and purer products.
In terms of applications, this compound has shown promise in several areas. In pharmacology, it has been explored as a potential lead compound for anti-inflammatory and antiviral agents. The methoxy group, known for its electron-donating properties, can influence the compound's interaction with biological targets, making it an attractive candidate for further medicinal chemistry studies. Additionally, its ability to act as a precursor for more complex molecules has made it valuable in combinatorial chemistry.
From a materials science perspective, this compound has been investigated for its potential use in organic electronics. The pyridine ring's aromaticity and conjugation properties make it suitable for applications in semiconductors and light-emitting diodes (LEDs). Recent research has focused on optimizing its electronic properties through strategic modifications of its substituents.
It is also worth noting that Methyl 2-(difluoromethyl)-6-iodo-3-methoxypyridine-5-carboxylate exhibits interesting photophysical properties. Under UV light irradiation, it demonstrates fluorescence emission due to its conjugated system. This property has led to its consideration as a candidate for fluorescent sensors and imaging agents in biotechnology.
In conclusion, Methyl 2-(difluoromethyl)-6-iodo-3-methoxypyridine-5-carboxylate (CAS No. 1805415-60-4) is a multifaceted compound with a wealth of potential applications across various scientific disciplines. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop novel compounds with tailored properties. As ongoing research continues to uncover new insights into its capabilities, this compound is poised to play an increasingly important role in both academic and industrial settings.
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